![molecular formula C9H5IN4S B604331 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-66-1](/img/structure/B604331.png)
6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
“6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit a wide range of bioactivities, including anticancer , antimicrobial , and anticonvulsant activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The reaction is typically carried out in refluxing ethanol in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds typically involve the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential in cancer treatment due to its ability to interfere with cellular proliferation. Research indicates that derivatives of triazolothiadiazole, including the 6-(4-Iodophenyl) variant, exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. The structure–activity relationship (SAR) of these compounds is crucial for designing targeted therapies against various cancer types .
Antimicrobial Properties
This chemical scaffold is known for its broad-spectrum antimicrobial activity. It has been effective against a range of bacteria and fungi, making it a valuable candidate for developing new antibiotics. The presence of the iodophenyl group may enhance its interaction with microbial enzymes, disrupting their function .
Analgesic and Anti-inflammatory Uses
The compound’s analgesic and anti-inflammatory effects make it a subject of interest for pain management and inflammatory conditions. Its mechanism involves modulating the inflammatory pathways and nociceptive responses, providing relief from pain and inflammation .
Antioxidant Effects
As an antioxidant, 6-(4-Iodophenyl)triazolothiadiazole helps in scavenging free radicals, which are harmful byproducts of cellular metabolism. This property is significant in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Antiviral Applications
The triazolothiadiazole core has shown promise in antiviral therapy. Its ability to inhibit viral replication by targeting specific viral enzymes or proteins can be harnessed to treat various viral infections. The iodophenyl group may contribute to its efficacy by enhancing binding to viral targets .
Enzyme Inhibition
This compound serves as an inhibitor for several enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. By inhibiting these enzymes, it can be used to treat conditions like glaucoma, Alzheimer’s disease, and certain metabolic disorders .
Nonlinear Optical (NLO) Properties
The compound exhibits significant second-order NLO properties, making it suitable for optoelectronic applications. Its ability to undergo efficient frequency conversion and its high hyperpolarizability values are beneficial for developing advanced photonic devices .
Anticonvulsant Activity
6-(4-Iodophenyl)triazolothiadiazole derivatives have been evaluated for their anticonvulsant activity. They show potential in managing seizures by modulating neurotransmitter pathways and ion channels associated with epileptic activity .
Future Directions
The future directions for research on “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds could involve further exploration of their biological activities and mechanisms of action , as well as the development of new synthetic methods . Additionally, the design and synthesis of compounds with higher activities could be a promising direction .
Mechanism of Action
Target of Action
The primary target of 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Mode of Action
The compound interacts with its target, Mt SD, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes it controls .
Biochemical Pathways
The inhibition of Mt SD affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The disruption of this pathway leads to downstream effects that can impact various biological processes.
Result of Action
The inhibition of Mt SD by 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to significant molecular and cellular effects. For instance, it has been associated with potent antitubercular activity .
properties
IUPAC Name |
6-(4-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSHYWXYXKCDDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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